Cas no 35488-61-0 (3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine)
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazol-5-amine, 3-(trifluoromethyl)-
- 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine
- 35488-61-0
- CS-0437334
- KBA48861
- 5-Amino-3-(trifluoromethyl)-1,2,4-oxadiazole
- SY149642
- 827-140-2
- AT11933
- EN300-125600
- MFCD20697766
- JLJOXFKBHBRFNH-UHFFFAOYSA-N
- AKOS017530210
-
- MDL: MFCD20697766
- Inchi: 1S/C3H2F3N3O/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
- InChI Key: JLJOXFKBHBRFNH-UHFFFAOYSA-N
- SMILES: O1C(N)=NC(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 153.01499618Da
- Monoisotopic Mass: 153.01499618Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 64.9Ų
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T898765-5mg |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T898765-10mg |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 10mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T898765-50mg |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 50mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-125600-0.05g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 0.05g |
$256.0 | 2023-06-08 | |
| Enamine | EN300-125600-0.1g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 0.1g |
$383.0 | 2023-06-08 | |
| Enamine | EN300-125600-0.25g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 0.25g |
$546.0 | 2023-06-08 | |
| Enamine | EN300-125600-0.5g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 0.5g |
$858.0 | 2023-06-08 | |
| Enamine | EN300-125600-1.0g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 1g |
$1100.0 | 2023-06-08 | |
| Enamine | EN300-125600-2.5g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 2.5g |
$2155.0 | 2023-06-08 | |
| Enamine | EN300-125600-5.0g |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine |
35488-61-0 | 95% | 5g |
$3189.0 | 2023-06-08 |
3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
Additional information on 3-(trifluoromethyl)-1,2,4-oxadiazol-5-amine
1,2,4-Oxadiazol-5-amine, 3-(trifluoromethyl)-: A Comprehensive Overview
The compound with CAS No. 35488-61-0, commonly referred to as 1,2,4-Oxadiazol-5-amine, 3-(trifluoromethyl)-, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of the trifluoromethyl group at the 3-position introduces unique electronic and steric properties, making it a versatile building block for various applications in drug discovery and materials science.
Recent studies have highlighted the potential of 1,2,4-Oxadiazol-5-amine derivatives in the development of novel therapeutic agents. For instance, researchers have explored the anti-tumor activity of this compound by investigating its ability to inhibit key enzymes involved in cancer cell proliferation. The trifluoromethyl group plays a crucial role in enhancing the compound's bioavailability and stability, making it a promising candidate for further preclinical studies.
The synthesis of 1,2,4-Oxadiazol-5-amine, 3-(trifluoromethyl)- involves a multi-step process that typically starts with the preparation of an appropriate precursor. One common approach is the condensation reaction between an amine and a carbonyl compound in the presence of an acid catalyst. The introduction of the trifluoromethyl group is achieved through a substitution reaction using trifluoroacetic anhydride or other suitable reagents. This method ensures high yields and excellent purity of the final product.
One of the most intriguing aspects of this compound is its ability to act as a scaffold for constructing more complex molecular architectures. By modifying the substituents on the oxadiazole ring or incorporating additional functional groups, chemists can tailor the molecule's properties to suit specific applications. For example, recent research has focused on developing 1,2,4-Oxadiazol-5-amine derivatives as potential inhibitors of viral proteases, which could be instrumental in combating emerging viral infections.
In addition to its pharmacological applications, 1,2,4-Oxadiazol-5-amine derivatives have also found use in materials science. Their unique electronic properties make them suitable candidates for applications in organic electronics and optoelectronics. For instance, researchers have investigated their potential as components in organic light-emitting diodes (OLEDs) and solar cells. The trifluoromethyl group contributes to enhanced charge transport properties and improved device performance.
The environmental impact of synthesizing and using this compound has also been a topic of interest. Studies have shown that the production process can be optimized to minimize waste generation and reduce energy consumption. Furthermore, efforts are being made to develop more sustainable methods for synthesizing 1,2,4-Oxadiazol-5-amine derivatives, such as using renewable feedstocks or employing catalytic processes that reduce reliance on hazardous reagents.
In conclusion,1,2,4-Oxadiazol-5-amine derivatives represent a valuable class of compounds with diverse applications across multiple fields. The integration of cutting-edge research findings underscores their potential as versatile tools for addressing pressing challenges in medicine and materials science. As our understanding of their properties continues to grow,1,CAS No 35488-61-0 will undoubtedly play an increasingly important role in shaping future innovations.
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